8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Description
8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a spirocyclic compound featuring a cyclohexane ring fused to a 1,4-dioxane moiety. The isopropyl substituent at the 8-position confers steric bulk and lipophilicity, influencing its physicochemical properties and reactivity.
Properties
IUPAC Name |
8-propan-2-yl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-9(2)11(10(13)14)3-5-12(6-4-11)15-7-8-16-12/h9H,3-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCZLBYDSOPPTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC2(CC1)OCCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the reaction of a suitable diol with a carbonyl compound under acidic conditions to form the dioxaspirodecane ring. The isopropyl group can be introduced through alkylation reactions, and the carboxylic acid functionality is often introduced via oxidation of an intermediate alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The isopropyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction may produce alcohols.
Scientific Research Applications
8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogues, their substituents, molecular weights, and applications:
Physicochemical Properties
- Steric Effects: The isopropyl group (larger than methyl or halogen) likely reduces solubility in polar solvents compared to the methyl or amino derivatives. This bulk may also hinder nucleophilic attack at the carboxylic acid group.
- Acidity: The amino-substituted derivative (pKa ~2–3 for carboxylic acid; NH₂ group pKa ~9–10) may exhibit zwitterionic behavior in aqueous solutions, unlike the isopropyl or methyl analogues .
Biological Activity
8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. The molecular formula of this compound is , which indicates the presence of two oxygen atoms in a dioxaspiro configuration and a carboxylic acid functional group at the 8-position of the spiro system. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
The compound exhibits several important chemical properties that influence its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 228.28 g/mol |
| Boiling Point | 355.0±42.0 °C (Predicted) |
| Density | 1.15±0.1 g/cm³ (Predicted) |
| pKa | 4.56±0.20 (Predicted) |
These properties suggest that the compound can interact with various biological systems, potentially influencing enzymatic or receptor activities.
Research indicates that this compound may modulate the activity of specific enzymes or receptors, which is crucial for its biological effects. Preliminary studies have suggested that it exhibits antimicrobial properties and could serve as a precursor for drug development .
The proposed mechanisms include:
- Enzyme Inhibition : The compound may bind to active sites of enzymes, altering their function.
- Receptor Modulation : It may interact with specific receptors, leading to downstream effects in cellular signaling pathways.
Biological Activity Findings
Recent studies have focused on the interactions of this compound with various biological targets:
- Antimicrobial Activity : Initial findings suggest that this compound exhibits antimicrobial properties against several bacterial strains.
- Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammation, potentially reducing symptoms associated with inflammatory diseases.
- Potential as a Drug Precursor : Its unique structure allows for modifications that can enhance its bioactivity, making it a candidate for drug development.
Case Studies
Several case studies have explored the biological activity of similar compounds and their implications:
- A study on related dioxaspiro compounds demonstrated significant antimicrobial effects against Gram-positive bacteria .
- Another investigation highlighted the potential anti-inflammatory properties of dioxaspiro derivatives in models of chronic inflammation .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid | Similar spirocyclic structure without isopropyl group | Lacks additional reactivity from isopropyl group |
| 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid | Contains an amino group instead of isopropyl | Potentially different biological activities due to amino functionality |
| Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate | Methyl ester instead of carboxylic acid | Different solubility and reactivity profiles compared to carboxylic acid |
The presence of the isopropyl group in this compound enhances its chemical reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
